molecular formula C27H37NO19 B115336 Maltosylnitromethane heptaacetate CAS No. 154274-86-9

Maltosylnitromethane heptaacetate

Cat. No.: B115336
CAS No.: 154274-86-9
M. Wt: 679.6 g/mol
InChI Key: PGFUYCIEEUFFDC-RERAHPKXSA-N
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Description

Maltosylnitromethane heptaacetate (C₃₂H₄₅NO₂₃) is a nitromethane-derived disaccharide compound featuring a maltose backbone (two α-1,4-linked glucose units) with seven acetyl groups and a nitromethane moiety. Its molecular structure, confirmed via X-ray crystallography, reveals a β-configuration at the nitromethane linkage, with refined structural residuals (R = 0.046), indicating high precision in crystallographic data .

Properties

CAS No.

154274-86-9

Molecular Formula

C27H37NO19

Molecular Weight

679.6 g/mol

IUPAC Name

[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-6-(nitromethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C27H37NO19/c1-11(29)38-9-19-23(24(42-15(5)33)21(40-13(3)31)18(45-19)8-28(36)37)47-27-26(44-17(7)35)25(43-16(6)34)22(41-14(4)32)20(46-27)10-39-12(2)30/h18-27H,8-10H2,1-7H3/t18-,19+,20+,21-,22+,23+,24+,25-,26+,27+/m0/s1

InChI Key

PGFUYCIEEUFFDC-RERAHPKXSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)C[N+](=O)[O-])OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C[N+](=O)[O-])OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

maltosylnitromethane heptaacetate

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

β-Cellobiosylnitromethane
  • Molecular Formula: C₃₂H₄₅NO₂₃ (same as maltosylnitromethane heptaacetate).
  • Key Differences : The disaccharide backbone is cellobiose (β-1,4-linked glucose) instead of maltose (α-1,4).
  • Synthesis : Both compounds are synthesized via nitromethane glycosylation, but cellobiosylnitromethane exhibits distinct crystal packing due to β-linkages, leading to altered solubility profiles .
  • Crystallographic Data : Refined to R = 0.063 for β-cellobiosylnitromethane vs. R = 0.046 for the maltose analogue, suggesting subtle conformational differences .
N-Acetyllactosamine Heptaacetate
  • Molecular Formula : C₃₄H₅₀N₂O₂₆.
  • Key Differences : Contains a lactose backbone (galactose-β-1,4-glucose) with N-acetyl groups instead of nitromethane.
  • Synthesis: Prepared via seven-step lactose derivatization, including trimethylsilyl trifluoromethanesulfonate-mediated acetylation and methanolysis . Unlike this compound, this compound lacks nitro-functionalization, reducing its reactivity in radical-based reactions.
Thiocellobiose Octaacetate
  • Molecular Formula : C₂₈H₃₈O₁₉S.
  • Key Differences : Features a sulfur atom replacing the nitromethane group and an additional acetyl group.
  • Applications : Used in thio-glycoside synthesis, whereas nitromethane derivatives are preferred for photoaffinity labeling due to nitro group stability .

Functional Group and Isomerism Comparisons

Scoparin Heptaacetate Isomers
  • Molecular Formula : C₃₆H₃₆O₁₈.
  • Isomerism : identifies isomers with identical formulas but distinct retention times (12.49 vs. 13.65 min), highlighting the role of acetyl group positioning in chromatographic behavior. In contrast, this compound’s isomerism is unstudied in the provided evidence .
Thiocellobiose Heptaacetate Derivatives
  • Functional Groups : Include methyl/ethyl ethers (e.g., methylthiocellobioside, [α]D = +31°) and disulfide linkages.
  • Reactivity : Sulfur-containing derivatives undergo thiol-disulfide exchange, whereas nitromethane derivatives participate in nitro reduction or cycloaddition reactions .

Comparative Data Table

Compound Molecular Formula Functional Groups Melting Point (°C) Optical Rotation ([α]D) Key Applications
This compound C₃₂H₄₅NO₂₃ Nitromethane, 7 acetyl Not reported Not reported Glycosylation studies
β-Cellobiosylnitromethane C₃₂H₄₅NO₂₃ Nitromethane, 7 acetyl Not reported Not reported Structural analogs
N-Acetyllactosamine heptaacetate C₃₄H₅₀N₂O₂₆ N-Acetyl, 7 acetyl Not reported Not reported Enzyme substrate studies
Thiocellobiose octaacetate C₂₈H₃₈O₁₉S Thioether, 8 acetyl 205 +13 Thio-glycoside synthesis
Scoparin heptaacetate isomer C₃₆H₃₆O₁₈ Flavonoid, 7 acetyl Not reported Not reported Phytochemical research

Key Research Findings

  • Synthetic Efficiency : this compound’s synthesis avoids the multi-step lactose derivatization required for N-acetyllactosamine heptaacetate, streamlining production for glycosylation .
  • Stability : Nitromethane derivatives exhibit superior thermal stability compared to thio-glycosides, which decompose at lower temperatures .
  • Structural Insights : X-ray data confirm that β-linkages in cellobiose derivatives induce tighter molecular packing than α-linked maltose analogues, impacting solubility .

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